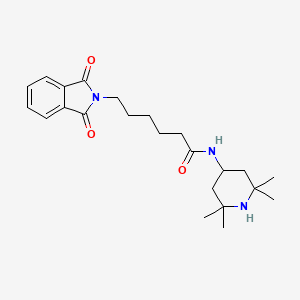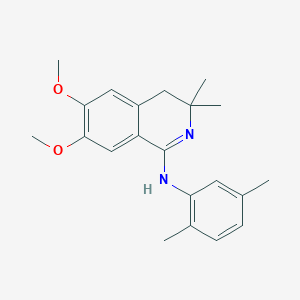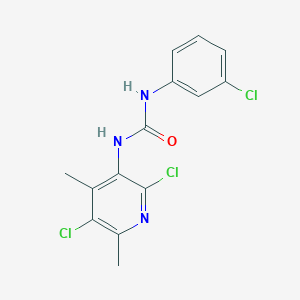
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)HEXANAMIDE is a complex organic compound that features a phthalimide group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)HEXANAMIDE typically involves multiple steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or primary amines.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the phthalimide group with the piperidine derivative under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Drug Development: Investigated for potential therapeutic properties.
Biochemical Studies: Used as a probe or reagent in biochemical assays.
Medicine
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like N-phenylphthalimide.
Piperidine Derivatives: Compounds like 4-aminopiperidine.
Uniqueness
The unique combination of the phthalimide and piperidine moieties in 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)HEXANAMIDE provides distinct chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C23H33N3O3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide |
InChI |
InChI=1S/C23H33N3O3/c1-22(2)14-16(15-23(3,4)25-22)24-19(27)12-6-5-9-13-26-20(28)17-10-7-8-11-18(17)21(26)29/h7-8,10-11,16,25H,5-6,9,12-15H2,1-4H3,(H,24,27) |
InChI Key |
JTNFNKXAWURFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate](/img/structure/B11513110.png)
![6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11513118.png)
![5'-(2,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11513120.png)
![Azepan-1-yl-[7-(chloro-difluoro-methyl)-5-furan-2-yl-pyrazolo[1,5-a]pyrimidin-2-yl]-methanone](/img/structure/B11513133.png)
![Methyl 2-({[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11513139.png)

![2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11513154.png)
![N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11513158.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide](/img/structure/B11513159.png)
![(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B11513174.png)
![N-(11-methyl-6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11513176.png)
![2-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11513181.png)


